Cyclopentene, 3,5-dibromo-, cis-
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Description
“Cyclopentene, 3,5-dibromo-, cis-” is a type of cycloalkene . Cycloalkenes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .
Synthesis Analysis
Cyclopentene is produced industrially in large amounts by steam cracking of naphtha . In the laboratory, it is prepared by dehydration of cyclopentanol . Substituted cyclopentenes are the product of the vinylcyclopropane-cyclopentene rearrangement . It can also be produced by the catalytic hydrogenation of cyclopentadiene .Molecular Structure Analysis
The general formula for a cycloalkane is CnH2n . All of the cycloalkanes, from cyclopentane upwards, exist as "puckered rings" . Cyclohexane, for example, has a ring structure that looks like this . In addition to being saturated cyclic hydrocarbons, cycloalkanes may have multiple substituents or functional groups that further determine their unique chemical properties .Chemical Reactions Analysis
Cycloalkenes with a small ring have about 20° more bond angle strain than a cycloalkane of the same size . This is because the bond angle for an alkene, C-C=C, is 122°, while the bond angle for an alkane, C-C-C, is 112° . When these carbons form a small ring, the alkene which has a larger bond angle will have to compress more than the alkane causing more bond angle strain .Physical And Chemical Properties Analysis
The molecular weight of “Cyclopentene, 3,5-dibromo-, cis-” is 227.92g/mol . The molecular formula is C5H8Br2 .Future Directions
Understanding cycloalkanes and their properties are crucial in that many of the biological processes that occur in most living things have cycloalkane-like structures . The most common and useful cycloalkanes in organic chemistry are cyclopentane and cyclohexane, although other cycloalkanes varying in the number of carbons can be synthesized .
properties
IUPAC Name |
(3S,5R)-3,5-dibromocyclopentene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2/c6-4-1-2-5(7)3-4/h1-2,4-5H,3H2/t4-,5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAJVSSDORNOIX-SYDPRGILSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C[C@H]1Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449697 |
Source
|
Record name | Cyclopentene, 3,5-dibromo-, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentene, 3,5-dibromo-, cis- | |
CAS RN |
17040-70-9 |
Source
|
Record name | rel-(3R,5S)-3,5-Dibromocyclopentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17040-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentene, 3,5-dibromo-, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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